molecular formula C11H12N2O4 B1526121 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1354954-25-8

4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid

Cat. No. B1526121
M. Wt: 236.22 g/mol
InChI Key: LIPDGLVHPHKJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 236.23 .


Molecular Structure Analysis

The InChI code for “4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid” is 1S/C11H12N2O4/c1-17-9-3-2-7 (10 (14)15)6-8 (9)13-5-4-12-11 (13)16/h2-3,6H,4-5H2,1H3, (H,12,16) (H,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid” is a powder at room temperature . It has a molecular weight of 236.23 .

Scientific Research Applications

Antimicrobial Activities

Benzoimidazole moiety, a compound structurally related to 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid, has been noted for its vital role in various biological fields, including serving as an antioxidant, antidepressant, anticonvulsant, antimicrobial, and anticancer agent. Research indicates the effectiveness of benzoic acid derivatives against a range of microorganisms, including gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeuroginosa), and fungi (Candida albicans, Aspergillus niger) (El-Meguid, 2014).

Antibacterial Activity of Derivatives

Vanillic acid, a dihydroxybenzoic acid derivative used as a flavoring agent, has been utilized in synthesizing various active pharmaceutical ingredients. Novel ester/hybrid derivatives of vanillic acid were synthesized and exhibited potential antibacterial activity, suggesting that the combinatorial synthesis of these derivatives could serve as a valuable approach in developing potent chemotherapeutic agents (Satpute, Gangan, & Shastri, 2019).

Conductivity Enhancement in Polyaniline

Benzoic acid and its substituted forms, including 2-methoxybenzoic acid, have been identified as a new class of dopants for polyaniline, a conducting polymer. The doping process involves mixing benzoic acid or its substituted form with polyaniline, significantly enhancing the conductivity of the polyaniline-benzoic acid salt (Amarnath & Palaniappan, 2005).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-9-3-2-7(10(14)15)6-8(9)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPDGLVHPHKJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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